molecular formula C12H16O2 B14180644 (1R)-3-Ethoxy-1-methyl-3,4-dihydro-1H-2-benzopyran CAS No. 920975-79-7

(1R)-3-Ethoxy-1-methyl-3,4-dihydro-1H-2-benzopyran

Cat. No.: B14180644
CAS No.: 920975-79-7
M. Wt: 192.25 g/mol
InChI Key: GXBPVMIRVBJWPM-PKEIRNPWSA-N
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Description

(1R)-3-Ethoxy-1-methyl-3,4-dihydro-1H-2-benzopyran is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-3-Ethoxy-1-methyl-3,4-dihydro-1H-2-benzopyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethoxyphenol with methyl vinyl ketone in the presence of a base to form the intermediate, which is then cyclized to produce the desired benzopyran structure. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps like crystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(1R)-3-Ethoxy-1-methyl-3,4-dihydro-1H-2-benzopyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzopyrans.

Scientific Research Applications

(1R)-3-Ethoxy-1-methyl-3,4-dihydro-1H-2-benzopyran has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-3-Ethoxy-1-methyl-3,4-dihydro-1H-2-benzopyran involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and microbial processes, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-3-Methoxy-1-methyl-3,4-dihydro-1H-2-benzopyran
  • (1R)-3-Propoxy-1-methyl-3,4-dihydro-1H-2-benzopyran
  • (1R)-3-Butoxy-1-methyl-3,4-dihydro-1H-2-benzopyran

Uniqueness

Compared to similar compounds, (1R)-3-Ethoxy-1-methyl-3,4-dihydro-1H-2-benzopyran may exhibit unique properties due to the presence of the ethoxy group, which can influence its reactivity, solubility, and biological activity. The specific arrangement of atoms and functional groups in this compound can result in distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

920975-79-7

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(1R)-3-ethoxy-1-methyl-3,4-dihydro-1H-isochromene

InChI

InChI=1S/C12H16O2/c1-3-13-12-8-10-6-4-5-7-11(10)9(2)14-12/h4-7,9,12H,3,8H2,1-2H3/t9-,12?/m1/s1

InChI Key

GXBPVMIRVBJWPM-PKEIRNPWSA-N

Isomeric SMILES

CCOC1CC2=CC=CC=C2[C@H](O1)C

Canonical SMILES

CCOC1CC2=CC=CC=C2C(O1)C

Origin of Product

United States

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